7,12-Dihydroxycholest-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,12-Dihydroxycholest-4-en-3-one is a steroidal compound with the molecular formula C27H44O3. It is a derivative of cholesterol and plays a significant role in the biosynthesis of bile acids. This compound is characterized by the presence of hydroxyl groups at the 7th and 12th positions and a keto group at the 3rd position on the cholestene backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
7,12-Dihydroxycholest-4-en-3-one can be synthesized from cholesterol through a series of enzymatic reactions. The primary synthetic route involves the hydroxylation of cholesterol at the 7th position to form 7α-hydroxycholesterol. This intermediate is then further hydroxylated at the 12th position to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of liver microsomes from animals such as rats or iguanas. These microsomes contain the necessary enzymes to catalyze the conversion of cholesterol to the desired product .
Chemical Reactions Analysis
Types of Reactions
7,12-Dihydroxycholest-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 7,12-dioxocholest-4-en-3-one.
Reduction: Reduction reactions can convert the keto group at the 3rd position to a hydroxyl group, forming 7,12-dihydroxycholest-4-en-3-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: 7,12-Dioxocholest-4-en-3-one
Reduction: 7,12-Dihydroxycholest-4-en-3-ol
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
7,12-Dihydroxycholest-4-en-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in the biosynthesis of bile acids and its metabolic pathways in different organisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of liver diseases and cholesterol-related disorders.
Industry: It is used in the production of bile acid derivatives and other steroidal pharmaceuticals
Mechanism of Action
The mechanism of action of 7,12-dihydroxycholest-4-en-3-one involves its role as an intermediate in the biosynthesis of bile acids. The compound is converted to 5α-cholestane-3α,7α,12α-triol by liver microsomes, which is then further metabolized to form bile acids such as cholic acid. These bile acids play a crucial role in the digestion and absorption of dietary fats .
Comparison with Similar Compounds
Similar Compounds
7α-Hydroxycholest-4-en-3-one: This compound is a precursor in the biosynthesis of 7,12-dihydroxycholest-4-en-3-one.
Cholest-4-en-3-one: Lacks the hydroxyl groups at the 7th and 12th positions.
Cholic Acid: A bile acid derived from this compound.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which is essential for its role in bile acid biosynthesis. This hydroxylation pattern distinguishes it from other similar compounds and is critical for its biological function .
Properties
Molecular Formula |
C27H44O3 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(8R,9S,10R,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h13,16-17,20-25,29-30H,6-12,14-15H2,1-5H3/t17-,20-,21+,22+,23?,24?,25+,26+,27-/m1/s1 |
InChI Key |
UQPYXHJTHPHOMM-XSDVZAHJSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2C(CC4=CC(=O)CC[C@]34C)O)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.